N-butyl-2-phenylacetamide
Overview
Description
N-butyl-2-phenylacetamide: is an organic compound belonging to the amide class. It is characterized by the presence of a butyl group attached to the nitrogen atom and a phenyl group attached to the carbonyl carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method for synthesizing N-butyl-2-phenylacetamide involves the direct amidation of phenylacetic acid with butylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Acylation of Amines: Another method involves the acylation of butylamine with phenylacetyl chloride in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and yields the desired amide product.
Industrial Production Methods: Industrial production of this compound often involves large-scale amidation reactions using optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-butyl-2-phenylacetamide can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine, N-butyl-2-phenylethylamine, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: N-butyl-2-phenylethylamine.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
Chemistry: N-butyl-2-phenylacetamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity and stability make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Researchers are investigating its efficacy in treating certain medical conditions, although it is not yet widely used in clinical practice.
Industry: this compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of N-butyl-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-ethyl-2-phenylacetamide: Similar structure with an ethyl group instead of a butyl group.
N-propyl-2-phenylacetamide: Similar structure with a propyl group instead of a butyl group.
N-butyl-2-chloroacetamide: Similar structure with a chloro group on the acetamide moiety.
Uniqueness: N-butyl-2-phenylacetamide is unique due to the presence of the butyl group, which influences its physical and chemical properties. This structural variation can affect its reactivity, solubility, and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-butyl-2-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-3-9-13-12(14)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZKYZUXIWDPAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278099 | |
Record name | N-butyl-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10264-09-2 | |
Record name | NSC6033 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6033 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-butyl-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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